molecular formula C7H8FNO2 B14032910 Methyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate

Methyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B14032910
M. Wt: 157.14 g/mol
InChI Key: FIJVRVDHJRLXKJ-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 3-fluoro-1-methyl-1H-pyrrole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrrole derivatives.

    Oxidation Reactions: Formation of pyrrole-2-carboxylic acid derivatives.

    Reduction Reactions: Formation of pyrrole-2-methanol derivatives.

Scientific Research Applications

Methyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ester group can undergo hydrolysis to release the active pyrrole derivative, which can then interact with cellular targets, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1H-pyrrole-2-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    3-Fluoro-1H-pyrrole-2-carboxylate: Lacks the methyl ester group, affecting its reactivity and applications.

    1-Methyl-1H-pyrrole-2-carboxylate: Lacks the fluorine atom, leading to variations in its chemical behavior.

Uniqueness

Methyl 3-fluoro-1-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both the fluorine atom and the methyl ester group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H8FNO2

Molecular Weight

157.14 g/mol

IUPAC Name

methyl 3-fluoro-1-methylpyrrole-2-carboxylate

InChI

InChI=1S/C7H8FNO2/c1-9-4-3-5(8)6(9)7(10)11-2/h3-4H,1-2H3

InChI Key

FIJVRVDHJRLXKJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=C1C(=O)OC)F

Origin of Product

United States

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